N1-(3-chloro-4-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
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Overview
Description
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24ClN3O4 and its molecular weight is 417.89. The purity is usually 95%.
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Scientific Research Applications
Polymer Applications
A novel cationic polymer, synthesized through free-radical polymerization and subsequent quaternization, demonstrates a unique light-switchable feature from cationic to zwitterionic form. This polymer's ability to condense and release double-strand DNA upon light irradiation and switch antibacterial activity showcases its potential in biotechnology and material science (Sobolčiak et al., 2013).
Environmental Science
In environmental science, the photoassisted Fenton reaction has been explored for the complete oxidation of organic contaminants in water. This method demonstrates a mild and effective remedy for diluting pesticide wastes by achieving rapid decomposition and mineralization of harmful substances into less hazardous forms (Pignatello & Sun, 1995).
Organic Chemistry
Organic chemistry explores the synthesis of di- and mono-oxalamides through novel synthetic approaches. One such approach involves the classical Meinwald rearrangement and a new rearrangement sequence, demonstrating an operationally simple and high-yielding methodology for producing these compounds (Mamedov et al., 2016).
Electrophilic Boronation
The study on electrophilic boronation of a benzyl ketone, resulting in the synthesis of specific boron heterocycles, highlights the potential for creating new compounds with unique properties. These findings have implications for further research in the development of novel boron-containing organic molecules (Arcus et al., 1993).
Adsorption and Mobility in Soil
Research on the adsorption and mobility of chloroacetamide herbicides in soil, influenced by wheat straw and irrigation, offers insights into environmental behavior and efficacy of these compounds in agricultural settings. This knowledge is crucial for optimizing herbicide application and minimizing environmental impact (Banks & Robinson, 1986).
Mechanism of Action
Target of Action
Compounds with similar structures have been involved in the development of a (2a) and a (3) adenosine receptor antagonists . These receptors play a crucial role in various physiological processes, including neurotransmission and inflammation.
Mode of Action
It’s worth noting that similar compounds inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that the compound might interact with its targets by inhibiting certain enzymatic reactions, leading to changes in neurotransmitter levels.
Biochemical Pathways
Given its potential role as a monoamine oxidase inhibitor , it could affect pathways related to neurotransmitter metabolism. This could have downstream effects on neural signaling and potentially influence mood and behavior.
Result of Action
If it acts as a monoamine oxidase inhibitor , it could potentially increase the levels of certain neurotransmitters in the brain, leading to changes in neural signaling.
Properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-28-18-8-7-16(13-17(18)22)24-21(27)20(26)23-9-10-25-11-12-29-19(14-25)15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBHFBIMBIMHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.